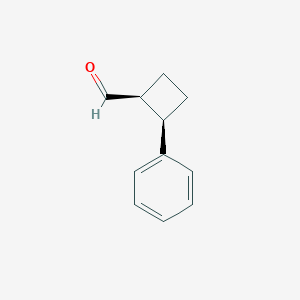

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is an organic compound with the chemical formula C11H10O. It is a chiral molecule that is widely used in organic synthesis as an oxidizing agent. PCC has a unique structure that makes it an excellent reagent for several chemical reactions, including the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Mecanismo De Acción

The mechanism of action of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde involves the transfer of oxygen from the (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde molecule to the alcohol molecule. The reaction proceeds through a cyclic intermediate, which is formed by the attack of the alcohol molecule on the (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde molecule. The intermediate then undergoes ring opening, followed by the transfer of oxygen to the alcohol molecule, resulting in the formation of the aldehyde or ketone.

Biochemical and Physiological Effects:

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has no known biochemical or physiological effects. It is a synthetic compound that is not naturally occurring in the human body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has several advantages as an oxidizing agent in lab experiments. It is a mild oxidizing agent that is less toxic and less hazardous than other oxidizing agents, such as potassium permanganate and chromic acid. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is also more selective than other oxidizing agents, meaning that it is less likely to over-oxidize the alcohol to a carboxylic acid. However, (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations as an oxidizing agent. It is not effective for oxidizing tertiary alcohols, and it can be difficult to obtain high yields in some reactions.

Direcciones Futuras

There are several future directions for the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in organic synthesis. One potential application is the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new pharmaceuticals. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde could also be used in the synthesis of new materials, such as polymers and nanoparticles. Another potential application is the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in the development of new catalysts for chemical reactions. Additionally, researchers could investigate the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in the oxidation of other functional groups, such as sulfides and amines.

Conclusion:

In conclusion, (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is an important organic compound that is widely used in organic synthesis as an oxidizing agent. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has several advantages over other oxidizing agents, including its mildness and selectivity. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of several natural products and pharmaceuticals and has potential applications in the synthesis of new materials and catalysts. Further research is needed to explore the full potential of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in organic synthesis.

Métodos De Síntesis

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized using several methods, including the oxidation of cyclobutanone, the reaction of cyclobutanone with benzene, and the reaction of benzylidene cyclobutanone with dimethyl sulfoxide. The most commonly used method for synthesizing (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is the oxidation of cyclobutanone using a mixture of chromium trioxide and pyridine. The reaction produces (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde as a white crystalline solid with a melting point of 86-88°C.

Aplicaciones Científicas De Investigación

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is widely used in organic synthesis as an oxidizing agent. It is commonly used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the synthesis of several natural products, including strychnine, morphine, and codeine. In addition, (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen.

Propiedades

Número CAS |

176172-02-4 |

|---|---|

Nombre del producto |

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde |

Fórmula molecular |

C11H12O |

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

(1S,2R)-2-phenylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11+/m1/s1 |

Clave InChI |

PSDJDWYRXCICBF-MNOVXSKESA-N |

SMILES isomérico |

C1C[C@H]([C@H]1C=O)C2=CC=CC=C2 |

SMILES |

C1CC(C1C=O)C2=CC=CC=C2 |

SMILES canónico |

C1CC(C1C=O)C2=CC=CC=C2 |

Sinónimos |

Cyclobutanecarboxaldehyde, 2-phenyl-, cis- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)